molecular formula C32H55NO26 B1165516 SSEA-4 tetraose

SSEA-4 tetraose

Katalognummer: B1165516
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SSEA-4 Tetraose is a defined glycan reagent for life science research, particularly in stem cell biology and oncology. Stage-Specific Embryonic Antigen-4 (SSEA-4) is a glycosphingolipid highly expressed on human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), where it serves as a key marker of pluripotency . It is also a significant oncofetal antigen, as its expression is upregulated on various cancer cells, making it an attractive target for immunotherapy . The terminal sialic acid of the SSEA-4 glycan plays a crucial role in antibody binding, dictating the exquisite specificity of anti-SSEA-4 antibodies for targeting cancer cells . SSEA-4 Tetraose provides a specific structural backbone for investigating these interactions. This compound is invaluable for use in glycan microarray development, binding affinity studies, antibody characterization, and as a standard in assays. It is also a critical tool for developing and screening SSEA-4 inhibitors, which can modulate stem cell pluripotency and induce differentiation, offering potential pathways for regenerative medicine and cancer treatment . This product is intended for laboratory research purposes only. It is not approved for human or animal use.

Eigenschaften

Molekularformel

C32H55NO26

Synonyme

Neu5Acα2-3Galβ1-3GalNAcβ1-3Gal

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Identification of Stem Cell Populations

SSEA-4 as a Stem Cell Marker
SSEA-4 is widely recognized as a marker for undifferentiated pluripotent stem cells, particularly in human embryonic stem cells and mesenchymal stem cells. Research indicates that SSEA-4+ cells exhibit enhanced stemness properties, including increased proliferation potential and clonogenicity. For instance, a study demonstrated that SSEA-4+ mesenchymal stem cells from Wharton's jelly maintained their stemness characteristics over multiple passages, suggesting their utility in regenerative medicine .

Isolation Techniques
Effective isolation of SSEA-4+ cells can be achieved through techniques such as Fluorescence Activated Cell Sorting (FACS). This method has been shown to enrich SSEA-4+ populations significantly, allowing for detailed analysis of their properties and potential therapeutic applications .

Role in Cancer Progression

SSEA-4 in Tumor Biology
SSEA-4 is implicated in the malignancy of various cancers, including prostate and breast cancer. Studies have shown that SSEA-4+ cancer cells exhibit enhanced migratory capabilities and are associated with epithelial-to-mesenchymal transition (EMT), a process critical for metastasis . The expression of SSEA-4 correlates with poor prognosis and increased metastatic potential across multiple cancer types, highlighting its role as a potential target for therapeutic interventions .

Therapeutic Targeting
Recent advancements have explored the use of SSEA-4 as a target for CAR T-cell therapies. Research indicates that targeting SSEA-4+ cells can alter tumor microenvironments and potentially reduce tumor burden. However, this approach may also lead to on-target/off-target toxicities, necessitating careful monitoring during clinical applications .

Therapeutic Applications

Regenerative Medicine
The regenerative potential of SSEA-4+ mesenchymal stem cells has been investigated for their ability to differentiate into various cell types and promote tissue repair. Their unique properties make them suitable candidates for cell-based therapies aimed at treating degenerative diseases and injuries .

Immunotherapy
SSEA-4's expression on certain immune cell subsets suggests its involvement in immune responses. For example, studies have identified SSEA-4+ lymphocytes in rabbits, indicating its potential role in modulating immune functions . This aspect opens avenues for utilizing SSEA-4 in immunotherapy strategies against cancers or autoimmune diseases.

Summary Table: Applications of SSEA-4 Tetraose

Application Area Description Key Findings/Studies
Stem Cell IdentificationMarker for pluripotent stem cells; enhances isolation and characterization of stem cell populations. ,
Cancer ProgressionAssociated with EMT and metastasis; identifies aggressive tumor subpopulations. ,
Regenerative MedicinePotential for tissue repair and regeneration through differentiation capabilities. ,
ImmunotherapyModulates immune responses; potential target for enhancing anti-tumor immunity.

Case Studies

  • Mesenchymal Stem Cells from Wharton's Jelly : A study highlighted the isolation of SSEA-4+ mesenchymal stem cells from Wharton's jelly, demonstrating their superior growth characteristics and therapeutic potential compared to SSEA-4 negative populations .
  • Prostate Cancer Dynamics : Research on prostate cancer revealed that SSEA-4+ cells displayed enhanced migratory behavior linked to EMT processes, suggesting that targeting these cells could inhibit metastatic spread .
  • CAR T-cell Therapy Targeting SSEA-4 : A preclinical study investigated the effects of CAR T-cells directed against SSEA-4+, noting significant changes in tumor microenvironment dynamics but also highlighting potential toxicity concerns .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound SSEA-4 Tetraose (O4) 3-O-β-Cellotriosyl-β-Glucose β-(1→3)-D-Glucotetraose
Structure Branched O-linked tetraose with t-Manp and 2,6-Manp residues Linear tetraose from β-glucan hydrolysis Synthetic linear β-(1→3)-linked glucotetraose
Linkage α/β-mannose linkages (branching at C-2 and C-6) β-(1→4)-glucose (cellotriosyl unit) β-(1→3)-glucose
Source Natural (glycoproteins, mammalian cells) Natural (lichenin, barley β-glucan) Synthetic (chemical glycosylation)
Analytical Methods Methylation GC-MS, ¹H NMR TLC, enzymatic assays Iterative one-pot glycosylation
Biological Role Cell adhesion, stem cell markers Plant polysaccharide hydrolysis product Model for synthetic glycan studies

Key Differences

Structural Complexity: SSEA-4 tetraose exhibits branching (t-Manp and 2,6-Manp residues), whereas 3-O-β-cellotriosyl-β-glucose and β-(1→3)-glucotetraose are linear . Linkage patterns differ: SSEA-4 involves α/β-mannose bonds, while β-glucan-derived tetraoses use β-(1→4) or β-(1→3) glucose linkages.

Synthesis and Origin :

  • SSEA-4 is naturally occurring and released via enzymatic β-elimination .
  • β-(1→3)-glucotetraose is synthesized chemically using convergent strategies (e.g., [4 + 1 + 4] assembly), highlighting its utility in glycobiology research .

Functional Relevance :

  • SSEA-4 is directly linked to cellular recognition , whereas β-glucan-derived tetraoses are metabolic intermediates in plant polysaccharide breakdown .

Research Findings and Methodological Insights

  • Analytical Techniques: SSEA-4 tetraose characterization relies on advanced methods like NMR to resolve H-1 signals (~5.35 ppm for reducing mannose) and methylation GC-MS to differentiate residues . In contrast, β-glucan-derived tetraoses are identified via TLC migration patterns and enzymatic digestion .
  • Synthetic Challenges : Branched structures like SSEA-4 are harder to synthesize than linear tetraoses due to stereochemical control requirements. Synthetic β-(1→3)-glucotetraose serves as a model for studying glycosylation efficiency .

Q & A

Basic: How is SSEA-4 tetraose chemically synthesized, and what key steps ensure structural fidelity?

Methodological Answer:
SSEA-4 tetraose is synthesized via iterative glycosylation strategies, often employing orthogonal protecting groups to control regioselectivity. For example, a convergent [4 + 1 + 4] approach assembles oligosaccharide backbones using pre-activated glycosyl donors (e.g., trichloroacetimidates), followed by selective deprotection and coupling steps . Critical quality control involves intermediate characterization using MALDI-TOF-MS and HPLC to confirm molecular weight and purity. Post-synthesis, nuclear magnetic resonance (NMR) (e.g., ¹H, ¹³C, 2D COSY/TOCSY) validates anomeric configuration and linkage specificity .

Basic: What analytical techniques are essential for characterizing SSEA-4 tetraose and its derivatives?

Methodological Answer:

  • Methylation Analysis: Permethylation followed by acid hydrolysis and GC-MS identifies monosaccharide linkages (e.g., distinguishing 1→3 vs. 1→6 bonds) by analyzing partially methylated alditol acetates .
  • NMR Spectroscopy: ¹H NMR detects anomeric proton signals (δ 4.5–5.5 ppm) to confirm glycosidic bond stereochemistry. 2D NOESY or ROESY reveals spatial proximity between residues .
  • High-Resolution Mass Spectrometry (HR-MS): ESI-MS or MALDI-TOF-MS verifies molecular ion peaks and fragmentation patterns for structural confirmation .

Advanced: How can researchers resolve structural ambiguities in branched vs. linear SSEA-4 tetraose isomers?

Methodological Answer:

  • Enzymatic Digestion: Use α-mannosidase or β-galactosidase to selectively cleave specific linkages. For example, branched structures resistant to digestion can be differentiated from linear isomers via HPLC retention time shifts .
  • Ion Mobility Spectrometry (IMS): Coupled with MS, IMS separates isomers based on collision cross-sectional differences, resolving conformational heterogeneity .
  • Comparative NMR Analysis: Compare NOE correlations and ³J coupling constants to map branching points (e.g., ¹H-¹H TOCSY for spin-system identification) .

Advanced: What experimental design considerations are critical for studying SSEA-4 tetraose’s role in cell signaling?

Methodological Answer:

  • In vitro Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors (e.g., Siglec proteins). Include negative controls (e.g., scrambled oligosaccharides) to confirm specificity .
  • Cell-Based Functional Studies: Knockdown/overexpression models (e.g., CRISPR-Cas9) paired with glycan microarray profiling can map SSEA-4’s impact on signaling pathways. Normalize data to housekeeping genes (e.g., GAPDH) and use ANOVA for multi-group comparisons .
  • Ethical Replication: Replicate experiments across ≥3 biological replicates to account for variability. Pre-register protocols to mitigate bias .

Advanced: How should researchers address contradictions in SSEA-4 tetraose bioactivity data across studies?

Methodological Answer:

  • Source Validation: Cross-check glycan purity (≥95% via HPLC) and confirm absence of endotoxins (LAL assay), as contaminants may skew bioactivity .
  • Contextual Factors: Document cell line passage numbers, culture conditions, and glycan presentation (soluble vs. immobilized), which influence receptor engagement .
  • Meta-Analysis: Use PRISMA guidelines to systematically compare datasets, applying random-effects models to account for heterogeneity. Highlight methodological disparities (e.g., assay sensitivity thresholds) as potential confounders .

Basic: What is the significance of SSEA-4 tetraose in glycoconjugate vaccine development?

Methodological Answer:
SSEA-4 tetraose serves as an antigenic epitope in cancer vaccines. Key steps include:

  • Conjugation Chemistry: Link tetraose to carrier proteins (e.g., CRM197) via reductive amination or click chemistry (e.g., azide-alkyne cycloaddition). Optimize molar ratios to balance immunogenicity and solubility .
  • Immunogenicity Testing: Use ELISA to measure IgG/IgM titers in animal models. Compare adjuvant formulations (e.g., Alum vs. QS-21) for enhanced response .

Advanced: How can researchers optimize SSEA-4 tetraose purification from complex biological mixtures?

Methodological Answer:

  • Multi-Step Chromatography: Combine size-exclusion (Bio-Gel P-2/P-4) with ion-exchange (DEAE-Sepharose) to separate tetraose from larger glycans or charged contaminants .
  • Tagging Strategies: Introduce fluorescent probes (e.g., 2-AB) for HPLC tracking. Validate tag removal via LC-MS post-purification .
  • Yield vs. Purity Trade-offs: Use design of experiments (DoE) to model solvent gradients, loading volumes, and flow rates. Pareto optimization identifies ideal conditions .

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